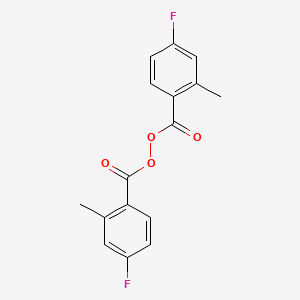
Bis(4-fluoro-2-methylbenzoyl) Peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-fluoro-2-methylbenzoyl) Peroxide is an organic peroxide compound characterized by the presence of two 4-fluoro-2-methylbenzoyl groups linked by a peroxide bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluoro-2-methylbenzoyl) Peroxide typically involves the reaction of 4-fluoro-2-methylbenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the desired peroxide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity of the product. The process also includes purification steps such as recrystallization to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form the corresponding alcohols or other reduced species.
Substitution: It can participate in substitution reactions where the peroxide bond is cleaved, and other functional groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
Chemistry: Bis(4-fluoro-2-methylbenzoyl) Peroxide is widely used as a radical initiator in polymerization reactions, particularly in the synthesis of polymers and copolymers. Its ability to generate free radicals under controlled conditions makes it valuable in the production of high-performance materials.
Biology and Medicine: In biological research, this compound is used as a probe to study oxidative stress and radical-mediated processes
Industry: In the industrial sector, this compound is used in the manufacturing of plastics, resins, and coatings. Its role as a curing agent in the production of composite materials is also noteworthy.
作用機序
The mechanism of action of Bis(4-fluoro-2-methylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s ability to generate radicals under specific conditions makes it a versatile initiator in various chemical processes.
類似化合物との比較
Benzoyl Peroxide: A widely used radical initiator in polymerization and acne treatment.
Di-tert-butyl Peroxide: Another radical initiator used in polymerization and as a cross-linking agent.
Cumene Hydroperoxide: Used in the production of phenol and acetone, as well as a radical initiator.
Uniqueness: Bis(4-fluoro-2-methylbenzoyl) Peroxide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The methyl groups also contribute to its unique reactivity profile, making it suitable for specific applications where other peroxides may not be effective.
特性
分子式 |
C16H12F2O4 |
|---|---|
分子量 |
306.26 g/mol |
IUPAC名 |
(4-fluoro-2-methylbenzoyl) 4-fluoro-2-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C16H12F2O4/c1-9-7-11(17)3-5-13(9)15(19)21-22-16(20)14-6-4-12(18)8-10(14)2/h3-8H,1-2H3 |
InChIキー |
AMVPRMCJJWXCBE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C(=O)OOC(=O)C2=C(C=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate](/img/structure/B13676481.png)
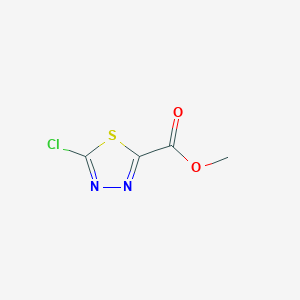
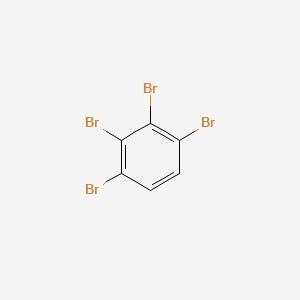
![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)
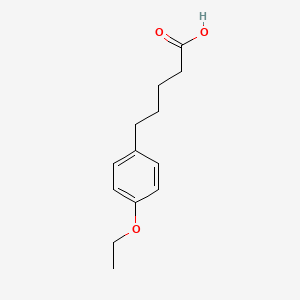
![6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676496.png)
![Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate](/img/structure/B13676505.png)
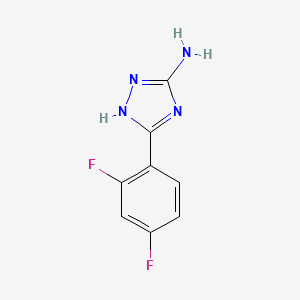
![6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13676512.png)
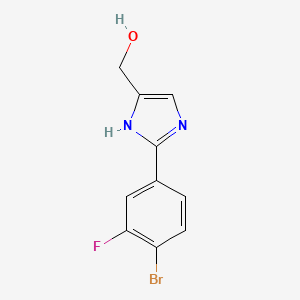
![Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13676520.png)
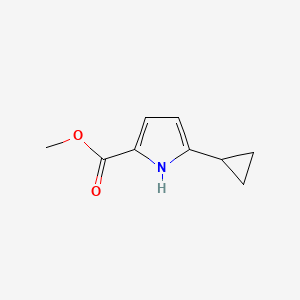
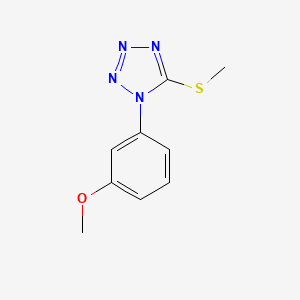
![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)
